Ethanone, 1-[1-acetyl-3-(3,4-dichlorophenyl)-6-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-
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Overview
Description
Ethanone, 1-[1-acetyl-3-(3,4-dichlorophenyl)-6-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of Ethanone, 1-[1-acetyl-3-(3,4-dichlorophenyl)-6-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- involves multiple steps, starting with the preparation of the imidazole ringIndustrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
Ethanone, 1-[1-acetyl-3-(3,4-dichlorophenyl)-6-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antibacterial, antiviral, and antifungal properties.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives such as clemizole, etonitazene, and omeprazole. What sets Ethanone, 1-[1-acetyl-3-(3,4-dichlorophenyl)-6-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- apart is its unique combination of substituents, which confer distinct chemical and biological properties .
Biological Activity
Ethanone, 1-[1-acetyl-3-(3,4-dichlorophenyl)-6-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound based on diverse sources and research findings.
Chemical Structure
The compound features an imidazo-thiadiazine core structure, which is known for its biological relevance. The presence of the 3,4-dichlorophenyl group and a phenyl ring enhances its pharmacological properties.
Biological Activity Overview
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Anticancer Activity
- Several studies have investigated the anticancer properties of thiadiazole derivatives. For instance, compounds similar to Ethanone have shown significant cytotoxic effects against various cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) .
- A structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring can significantly influence anticancer efficacy. For example, the introduction of halogen substituents has been associated with increased activity against cancer cells .
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Mechanism of Action
- The anticancer activity of Ethanone may be linked to its ability to induce apoptosis in cancer cells. Research has demonstrated that certain thiadiazole derivatives can activate caspases involved in programmed cell death pathways .
- Additionally, some compounds have shown to inhibit key signaling pathways such as ERK1/2, which are critical for cell proliferation and survival .
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Antimicrobial Properties
- Thiadiazole derivatives are also recognized for their antimicrobial activities. Studies have reported that certain compounds exhibit significant inhibition against pathogenic bacteria and fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Study 1: Anticancer Evaluation
A study conducted by Alam et al. (2011) synthesized various thiadiazole derivatives and evaluated their anticancer properties against human cancer cell lines. The most potent compound displayed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, demonstrating significant growth inhibition .
Study 2: Mechanistic Insights
Research by Yadagiri et al. (2015) explored the mechanisms underlying the antiproliferative effects of thiadiazoles. They found that certain derivatives could induce cell cycle arrest and apoptosis in HL-60 leukemia cells through caspase activation .
Study 3: Antimicrobial Activity
A review highlighted the antimicrobial potential of thiadiazole derivatives, noting their effectiveness against various bacterial strains. The compounds were shown to disrupt bacterial cell wall synthesis and inhibit growth .
Data Table: Summary of Biological Activities
Activity Type | Cell Lines/Organisms | IC50 Values (µg/mL) | Mechanism of Action |
---|---|---|---|
Anticancer | A549 (Lung Cancer) | Not specified | Apoptosis induction via caspase activation |
SK-MEL-2 (Skin Cancer) | 4.27 | ERK1/2 pathway inhibition | |
SK-OV-3 (Ovarian Cancer) | Not specified | Cell cycle arrest | |
Antimicrobial | Various Bacteria | Not specified | Disruption of cell wall synthesis |
Properties
CAS No. |
881441-18-5 |
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Molecular Formula |
C20H14Cl2N4O2S |
Molecular Weight |
445.3 g/mol |
IUPAC Name |
1-[5-acetyl-3-(3,4-dichlorophenyl)-6-phenylimidazo[4,5-e][1,3,4]thiadiazin-1-yl]ethanone |
InChI |
InChI=1S/C20H14Cl2N4O2S/c1-11(27)25-17(13-6-4-3-5-7-13)23-18-20(25)29-19(24-26(18)12(2)28)14-8-9-15(21)16(22)10-14/h3-10H,1-2H3 |
InChI Key |
GXOSWJJYWBJMEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(N(C(=N2)C3=CC=CC=C3)C(=O)C)SC(=N1)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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